N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide
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Description
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Pyrazole is a class of organic compounds with the molecular formula C3H4N2. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including indole, pyrazole, and piperidine. These groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions readily due to the presence of excessive π-electrons . Pyrazoles can react with electrophiles at the 3-position, and they can also undergo a variety of other reactions such as oxidation and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its functional groups. Factors such as polarity, molecular weight, and the presence of aromatic systems would all influence its properties .Future Directions
Properties
IUPAC Name |
N-[2-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-22(2,3)21(28)25-20-8-11-24-27(20)17-9-12-26(13-10-17)15-16-14-23-19-7-5-4-6-18(16)19/h4-8,11,14,17,23H,9-10,12-13,15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASEHFEFJHIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NN1C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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